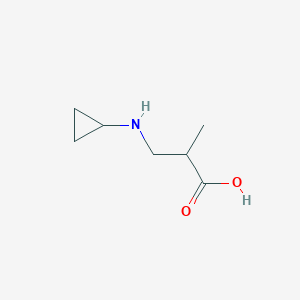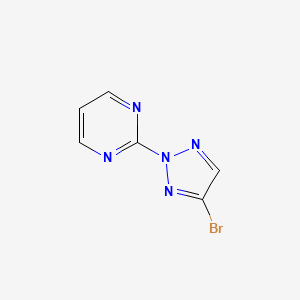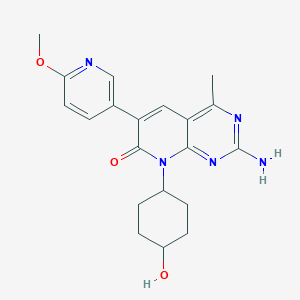![molecular formula C9H13BF3KO2 B13504605 Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-YL)borate](/img/structure/B13504605.png)
Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-YL)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)borate is a chemical compound with the molecular formula C9H13BF3KO2 and a molecular weight of 260.1 g/mol . This compound is known for its unique bicyclic structure, which includes a borate group and a trifluoromethyl group. It is typically found as a white to light yellow powder or crystal and is sensitive to moisture and heat .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)borate can be achieved through a formal [4 + 2] cycloaddition reaction. This reaction involves the use of organocatalysis to enable the formation of the bicyclic structure from simple starting materials under mild and operationally simple conditions . The reaction typically employs a chiral tertiary amine as the catalyst, which facilitates the enantioselective formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The compound must be stored under inert gas and at low temperatures to prevent degradation .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)borate undergoes various chemical reactions, including:
Substitution Reactions: The borate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include organocatalysts, chiral amines, and various solvents that are compatible with the compound’s sensitivity to moisture and heat .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various borate derivatives, while oxidation and reduction reactions could produce different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)borate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and other biological processes.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)borate exerts its effects involves its interaction with molecular targets through its borate and trifluoromethyl groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl)borate: Similar in structure but with a different bicyclic framework.
Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.2]oct-1-yl)borate: Another similar compound with a different bicyclic structure.
Uniqueness
Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)borate is unique due to its specific bicyclic structure, which provides distinct chemical and physical properties. This uniqueness makes it valuable in various scientific and industrial applications, particularly in the synthesis of complex organic molecules and the study of biochemical interactions .
Eigenschaften
Molekularformel |
C9H13BF3KO2 |
|---|---|
Molekulargewicht |
260.10 g/mol |
IUPAC-Name |
potassium;trifluoro-(4-methoxycarbonyl-1-bicyclo[2.2.1]heptanyl)boranuide |
InChI |
InChI=1S/C9H13BF3O2.K/c1-15-7(14)8-2-4-9(6-8,5-3-8)10(11,12)13;/h2-6H2,1H3;/q-1;+1 |
InChI-Schlüssel |
UTRKKMLAWUXBKT-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C12CCC(C1)(CC2)C(=O)OC)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


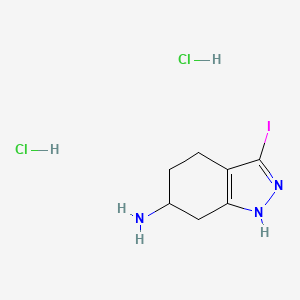
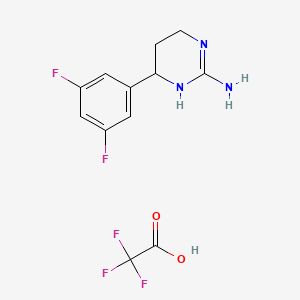
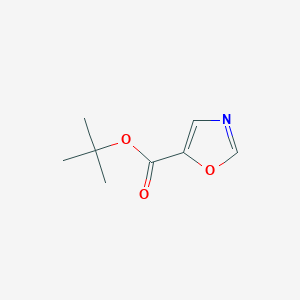
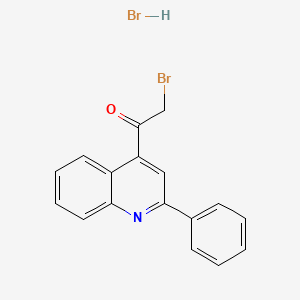
![2-Azaspiro[3.3]heptan-5-amine](/img/structure/B13504565.png)
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B13504571.png)
![rel-(3aR,6aR)-3a-(Methoxymethyl)hexahydro-2H-furo[2,3-c]pyrrole](/img/structure/B13504578.png)
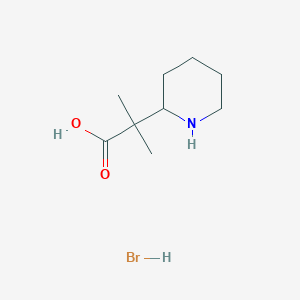

![2-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[c]pyridine-5-carboxylic acid](/img/structure/B13504587.png)
